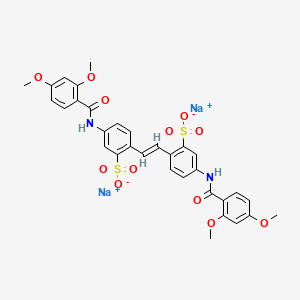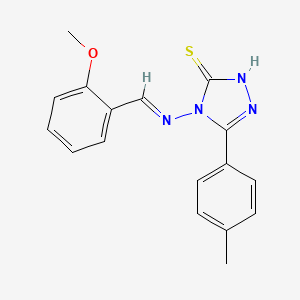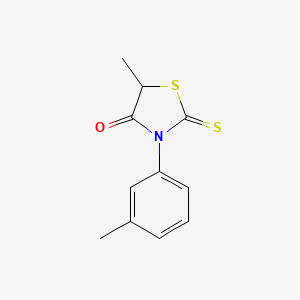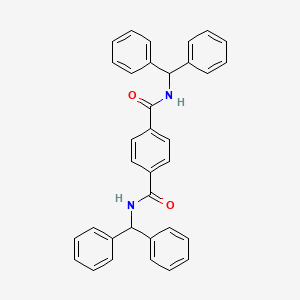
(9Z)-9-(hydroxyimino)-2,7-dinitro-9H-fluorene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID is a complex organic compound with the molecular formula C14H7N3O7 It is known for its unique structure, which includes a fluorene backbone with hydroxyimino and dinitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID typically involves multiple steps, starting from fluorene derivatives. Common synthetic routes include nitration, oxidation, and hydroxyimino formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing robust equipment to handle the reactive intermediates. The production methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions
9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions include various fluorene derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The hydroxyimino and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 9-HYDROXYIMINO-9H-FLUORENE-4-CARBOXYLIC ACID
- 9-HYDROXYIMINO-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONIC ACID
- 9-HYDROXYIMINO-2,5,7-TRINITRO-9H-FLUORENE-4-CARBOXYLIC ACID
Uniqueness
Compared to similar compounds, 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID is unique due to its specific functional groups and their arrangement on the fluorene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H7N3O7 |
|---|---|
Peso molecular |
329.22 g/mol |
Nombre IUPAC |
(9Z)-9-hydroxyimino-2,7-dinitrofluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H7N3O7/c18-14(19)11-5-7(17(23)24)4-10-12(11)8-2-1-6(16(21)22)3-9(8)13(10)15-20/h1-5,20H,(H,18,19)/b15-13- |
Clave InChI |
XZJGHMGXVLOYSQ-SQFISAMPSA-N |
SMILES isomérico |
C1=CC2=C(C=C1[N+](=O)[O-])/C(=N/O)/C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)




![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
